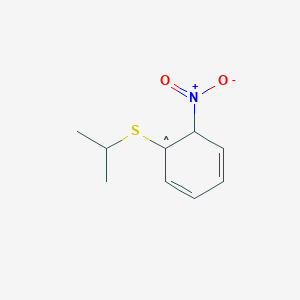
1-(Isopropylsulfanyl)-2-nitrophenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylsulfanyl)-2-nitrophenyl is an organic compound characterized by the presence of an isopropylsulfanyl group attached to a nitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfanyl)-2-nitrophenyl typically involves the nitration of 1-(Isopropylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the preparation of the nitrating mixture, controlled addition of the substrate, and subsequent purification of the product through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isopropylsulfanyl)-2-nitrophenyl undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acidic conditions, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Meta-substituted products.
Aplicaciones Científicas De Investigación
1-(Isopropylsulfanyl)-2-nitrophenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylsulfanyl)-2-nitrophenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
1-(Isopropylsulfanyl)-4-nitrophenyl: Similar structure but with the nitro group at the para position.
1-(Methylsulfanyl)-2-nitrophenyl: Similar structure with a methylsulfanyl group instead of an isopropylsulfanyl group.
Uniqueness: 1-(Isopropylsulfanyl)-2-nitrophenyl is unique due to the specific positioning of the isopropylsulfanyl and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12NO2S |
|---|---|
Peso molecular |
198.26 g/mol |
InChI |
InChI=1S/C9H12NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-8H,1-2H3 |
Clave InChI |
GNFDLXQTKXJRDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S[C]1C=CC=CC1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
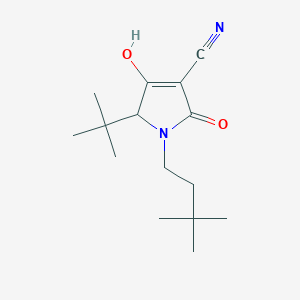
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
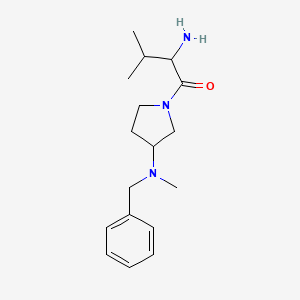
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
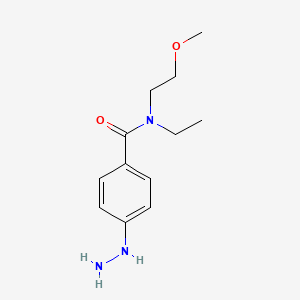
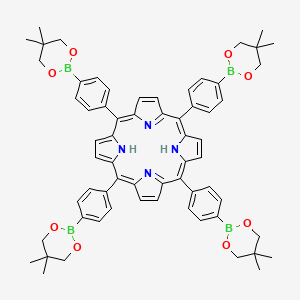
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)


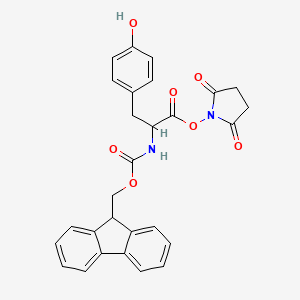
![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
